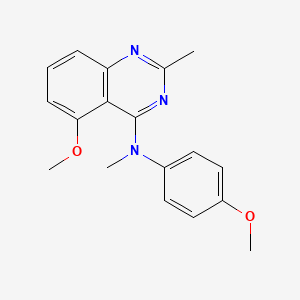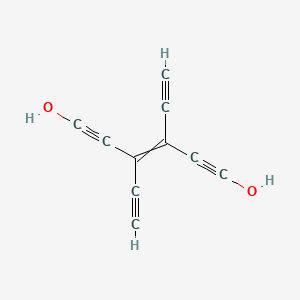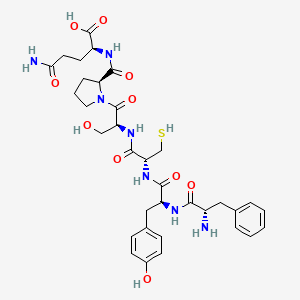
L-Phenylalanyl-L-tyrosyl-L-cysteinyl-L-seryl-L-prolyl-L-glutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalanyl-L-tyrosyl-L-cysteinyl-L-seryl-L-prolyl-L-glutamine is a peptide compound composed of six amino acids: phenylalanine, tyrosine, cysteine, serine, proline, and glutamine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-tyrosyl-L-cysteinyl-L-seryl-L-prolyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may utilize liquid-phase peptide synthesis (LPPS) for specific sequences that are challenging to synthesize using SPPS.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanyl-L-tyrosyl-L-cysteinyl-L-seryl-L-prolyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds, which are crucial for the peptide’s stability and function.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups from reduced cysteine residues.
Substitution: Modified peptide with altered amino acid residues.
Scientific Research Applications
L-Phenylalanyl-L-tyrosyl-L-cysteinyl-L-seryl-L-prolyl-L-glutamine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a bioactive peptide with specific biological functions.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Phenylalanyl-L-tyrosyl-L-cysteinyl-L-seryl-L-prolyl-L-glutamine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, the cysteine residue can form disulfide bonds, influencing the peptide’s conformation and stability. The phenylalanine and tyrosine residues may participate in hydrophobic interactions and hydrogen bonding, respectively, contributing to the peptide’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanyl-L-proline: A dipeptide with similar structural features but lacks the additional amino acids present in L-Phenylalanyl-L-tyrosyl-L-cysteinyl-L-seryl-L-prolyl-L-glutamine.
Cyclo-(L-Phe-L-Pro): A cyclic dipeptide with distinct structural and functional properties compared to the linear peptide.
L-Tyrosyl-L-phenylalanyl-L-cysteinyl-L-alanyl-L-lysyl-L-seryl-L-prolyl-L-arginyl-L-tyrosyl-L-threonyl-L-leucyl-L-a-aspartyl-L-seryl-L-valyl-L-asparaginylglycyl-L-tyrosyl-L-prolyl-L-lysyl-L-isoleucyl: A longer peptide with additional amino acids, providing different biological activities.
Uniqueness
This compound is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its ability to form disulfide bonds and participate in various interactions makes it valuable for research and potential therapeutic applications.
Properties
CAS No. |
817622-55-2 |
|---|---|
Molecular Formula |
C34H45N7O10S |
Molecular Weight |
743.8 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C34H45N7O10S/c35-22(15-19-5-2-1-3-6-19)29(45)38-24(16-20-8-10-21(43)11-9-20)30(46)40-26(18-52)31(47)39-25(17-42)33(49)41-14-4-7-27(41)32(48)37-23(34(50)51)12-13-28(36)44/h1-3,5-6,8-11,22-27,42-43,52H,4,7,12-18,35H2,(H2,36,44)(H,37,48)(H,38,45)(H,39,47)(H,40,46)(H,50,51)/t22-,23-,24-,25-,26-,27-/m0/s1 |
InChI Key |
XGVBPQHQMIVCOA-QCOJBMJGSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CS)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)N)C(=O)NC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




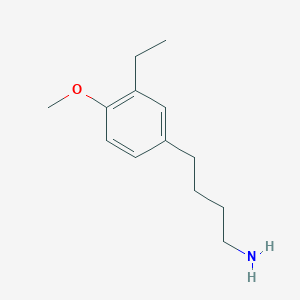
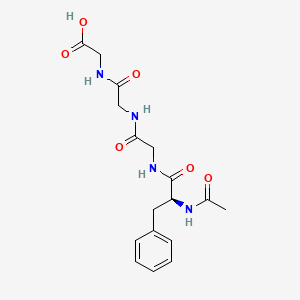

![1H-Pyrazolo[4,3-c]isoquinoline, 7-methoxy-3-methyl-5-(2-pyridinyl)-](/img/structure/B14212514.png)
![5-({[2-(4-Chlorophenyl)-2-oxoethyl]amino}methyl)thiophene-2-sulfonyl chloride](/img/structure/B14212517.png)
![4-[6-(4-Nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline](/img/structure/B14212518.png)
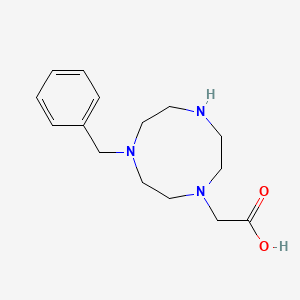
![Chloro({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)diphenylstannane](/img/structure/B14212524.png)
![4-[(2-Formylphenyl)methylamino]butanoic acid;hydrochloride](/img/structure/B14212526.png)
